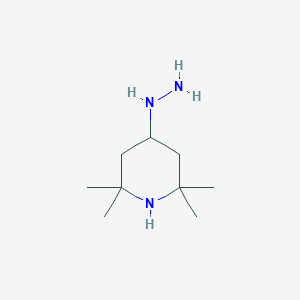

4-Hydrazinyl-2,2,6,6-tetramethylpiperidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H21N3 |

|---|---|

Molecular Weight |

171.28 g/mol |

IUPAC Name |

(2,2,6,6-tetramethylpiperidin-4-yl)hydrazine |

InChI |

InChI=1S/C9H21N3/c1-8(2)5-7(11-10)6-9(3,4)12-8/h7,11-12H,5-6,10H2,1-4H3 |

InChI Key |

VPGAMIDIVDERLY-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(CC(N1)(C)C)NN)C |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Route Design for 4 Hydrazinyl 2,2,6,6 Tetramethylpiperidine

Retrosynthetic Analysis and Precursor Selection Considerations

A retrosynthetic analysis of the target compound, 4-Hydrazinyl-2,2,6,6-tetramethylpiperidine, logically disconnects the carbon-nitrogen bond of the hydrazinyl moiety. This approach identifies two primary synthons: a 2,2,6,6-tetramethylpiperidine (B32323) cation equivalent at the C4 position and a hydrazinyl anion equivalent.

Translating this to practical starting materials, the most strategic precursor for the piperidine (B6355638) core is 2,2,6,6-tetramethylpiperidin-4-one, commonly known as triacetonamine (B117949). Triacetonamine is an ideal starting point as it is readily synthesized from inexpensive bulk chemicals and possesses the required carbonyl group at the C4 position, which is ripe for transformation into the hydrazinyl group. The hydrazinyl moiety is typically introduced using hydrazine (B178648) or its hydrate (B1144303) as the reagent. This strategy avoids the need to build the complex tetramethylpiperidine (B8510282) ring from scratch in the later stages of the synthesis.

Classical Synthetic Routes to the 2,2,6,6-Tetramethylpiperidine Core Structure

The 2,2,6,6-tetramethylpiperidine framework is the foundational structure upon which the final product is built. Its synthesis is a classic example of heterocyclic chemistry.

Ring Formation Strategies (e.g., from Triacetonamine)

The most common and industrially significant route to the tetramethylpiperidine core begins with the poly-aldol condensation of acetone (B3395972) in the presence of ammonia (B1221849). wikipedia.org This reaction, often catalyzed by calcium chloride or other Lewis acids, yields 2,2,6,6-tetramethylpiperidin-4-one (triacetonamine). wikipedia.orggoogle.comjustia.com The process involves the formation of diacetone alcohol and mesityl oxide as intermediates, which then react with ammonia to form the six-membered heterocyclic ring.

Once triacetonamine is formed, the parent 2,2,6,6-tetramethylpiperidine can be generated via a Wolff-Kishner reduction. chemicalbook.com In this reaction, triacetonamine is treated with hydrazine, which first forms a hydrazone intermediate. Subsequent heating in the presence of a strong base, such as potassium hydroxide (B78521), cleaves the hydrazone, reducing the carbonyl group to a methylene (B1212753) group and liberating nitrogen gas to yield 2,2,6,6-tetramethylpiperidine. chemicalbook.comgoogle.com A continuous process for this reduction has been developed using reactive distillation, which can achieve yields greater than 90%. google.com

Table 1: Synthesis of the 2,2,6,6-Tetramethylpiperidine Core

| Reaction | Starting Material | Key Reagents | Product | Citation |

|---|---|---|---|---|

| Ring Formation | Acetone | Ammonia, Calcium Chloride | 2,2,6,6-Tetramethylpiperidin-4-one (Triacetonamine) | wikipedia.orggoogle.com |

| Reduction | Triacetonamine | Hydrazine, KOH | 2,2,6,6-Tetramethylpiperidine | chemicalbook.comgoogle.com |

Alkylation Approaches to the Tetramethyl Moiety

While direct alkylation is a common strategy in amine synthesis, the creation of the tetramethyl moiety in 2,2,6,6-tetramethylpiperidine does not typically proceed via the exhaustive methylation of a piperidine precursor. The steric hindrance created by successive methylations makes this approach impractical. Instead, the four methyl groups are incorporated from the acetone starting material during the initial ring-forming condensation reaction.

Theoretically, alternative routes could involve the methylation of a pre-formed piperidine ring. liskonchem.com Such methods might include using a strong methylating agent or the reaction of a halogenated piperidine derivative with an organometallic reagent like a Grignard or organolithium compound. liskonchem.com However, these methods are not the standard or most efficient pathways for synthesizing the 2,2,6,6-tetramethylpiperidine core structure.

Introduction of the Hydrazinyl Moiety: Mechanistic Considerations

With the 2,2,6,6-tetramethylpiperidin-4-one (triacetonamine) core in hand, the final step is the introduction of the hydrazinyl group at the C4 position. This transformation can be achieved through several established mechanistic pathways.

Reductive Amination Pathways

Reductive amination is a direct and highly effective method for converting a ketone into a substituted amine, or in this case, a hydrazine. researchgate.net The process is typically a two-step sequence that can often be performed in a single pot. youtube.com

Hydrazone Formation: The carbonyl group of triacetonamine reacts with hydrazine (NH₂NH₂) under mildly acidic conditions. The nitrogen of the hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon. This is followed by dehydration to yield the corresponding 4-hydrazono-2,2,6,6-tetramethylpiperidine intermediate. youtube.comnih.gov

Reduction: The C=N double bond of the hydrazone intermediate is then selectively reduced to a single bond. This reduction can be accomplished using a variety of reducing agents, such as sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation (H₂/catalyst). researchgate.net The choice of reducing agent is crucial to ensure that the carbonyl group is not reduced before the hydrazone is formed and to avoid over-reduction.

Enzymatic reductive hydrazinations using imine reductases (IREDs) have also emerged as a potential pathway for producing hydrazine derivatives from carbonyl compounds. nih.gov

Hydrazinolysis Reactions of Precursors

Hydrazinolysis involves the use of hydrazine as a nucleophile to cleave a bond or displace a leaving group. researchgate.netresearchgate.net For the synthesis of this compound, this would typically involve a nucleophilic substitution reaction.

A suitable precursor, such as 4-halo-2,2,6,6-tetramethylpiperidine or another derivative with a good leaving group (e.g., tosylate, mesylate) at the C4 position, would be required. The reaction with hydrazine hydrate would proceed via an S_N2 mechanism, where the nucleophilic hydrazine displaces the leaving group to form the desired product. The synthesis of hydrazinylpyridines via nucleophilic aromatic substitution of a chlorine atom by hydrazine hydrate is a well-established precedent for this type of transformation. researchgate.net

The initial reaction between triacetonamine and hydrazine to form the hydrazone can also be considered a form of hydrazinolysis of the carbonyl group, establishing the key C-N bond necessary for the final product. nih.gov

Table 2: Introduction of the Hydrazinyl Moiety from Triacetonamine

| Pathway | Key Steps | Reagents | Intermediate/Product | Citation |

|---|

Modern Synthetic Methodologies for Enhanced Efficiency

The synthesis of this compound, a hydrazine derivative of the sterically hindered amine 2,2,6,6-tetramethylpiperidine (TMP), is strategically designed around the modification of the 4-position of the piperidine ring. A common and logical precursor for this transformation is 4-oxo-2,2,6,6-tetramethylpiperidine, also known as triacetonamine or TEMPONE. The synthetic sequence typically involves the reaction of TEMPONE with hydrazine to form the corresponding 4-hydrazone intermediate, which is subsequently reduced to the target 4-hydrazinyl product.

Catalytic Hydrogenation Protocols for Precursors

Catalytic hydrogenation represents a cornerstone for the efficient reduction of the hydrazone intermediate derived from TEMPONE. This approach is favored for its high selectivity and atomic economy compared to stoichiometric reducing agents. d-nb.info Catalytic transfer hydrogenation, in particular, has emerged as a powerful and sustainable alternative to direct hydrogenation with molecular hydrogen. d-nb.info

In this context, hydrazine hydrate itself can serve as the hydrogen donor in the presence of a suitable metal catalyst. d-nb.info The process involves the in-situ decomposition of hydrazine on the catalyst surface to generate diimide (HN=NH), a transient reducing agent that selectively hydrogenates the C=N bond of the hydrazone. d-nb.info This method is advantageous as the byproducts are typically nitrogen gas and water, aligning with green chemistry principles. d-nb.info

A well-established, though not strictly catalytic hydrogenation, method for the reduction of the hydrazone of triacetonamine is the Wolff-Kishner reaction. chemicalbook.com This reaction involves the cleavage of the hydrazone using a strong base, such as potassium hydroxide (KOH), at elevated temperatures. google.com While effective, traditional batch processes for this reaction often require large volumes of solvent and a high molar ratio of base. google.com Innovations have led to the development of a continuous process involving reactive distillation. In this setup, the hydrazone is formed and continuously fed into the distillation column containing a high-boiling solvent and an alkali base. google.com The resulting this compound is then distilled off, significantly increasing the yield (>90%) and reducing the required amounts of solvent and base. google.com

| Method | Precursor | Reagents/Catalyst | Key Features | Reference |

|---|---|---|---|---|

| Catalytic Transfer Hydrogenation | 4-Hydrazono-2,2,6,6-tetramethylpiperidine | Hydrazine Hydrate (H₂ Source), Metal Catalyst (e.g., Pd, Pt, Ni) | High atom economy, clean reaction with N₂ and H₂O as byproducts, sustainable. | d-nb.info |

| Wolff-Kishner Reduction (Continuous Process) | Triacetonamine (TEMPONE) | Hydrazine Hydrate, KOH, High-boiling solvent (e.g., diethylene glycol) | Continuous reactive distillation, increased yield (>90%), reduced solvent and base usage. | google.com |

| Reductive Amination (Analogous Reduction) | 4-Oxo-2,2,6,6-tetramethylpiperidine (TEMPONE) | Ammonia, H₂, Catalyst | Demonstrates the viability of catalytic reduction at the 4-position to form C-N bonds. | wikipedia.org |

Green Chemistry Approaches in Synthetic Design and Execution

The principles of green chemistry are increasingly being integrated into the synthesis of nitrogen-containing heterocycles, including derivatives of tetramethylpiperidine. mdpi.commdpi.com These approaches aim to minimize environmental impact by using safer solvents, reducing waste, and improving energy efficiency. mdpi.com

One key strategy is the use of environmentally benign solvents. Water and polyethylene (B3416737) glycol (PEG) have been successfully employed as reaction media for syntheses involving hydrazine hydrate, offering alternatives to volatile organic solvents. mdpi.com For instance, catalyst-free, one-pot, multi-component reactions have been developed in aqueous media for the synthesis of various hydrazino-containing compounds, showcasing the potential for highly efficient and sustainable processes. mdpi.comrsc.org

Another green approach is the adoption of one-pot or cascade reactions. A one-pot cascade catalytic process has been reported for the synthesis of 2,2,6,6-tetramethyl-4-piperidinol (B29938) from acetone and ammonia, followed by in-situ hydrogenation. google.com This method is noted for its simple operation, high product yield, and minimal waste production, classifying it as an economical and pollution-free technology. google.com Such a strategy could be adapted for the synthesis of this compound, where TEMPONE is first generated and then converted to the hydrazone and reduced in a single reaction vessel, thereby avoiding the isolation of intermediates and reducing solvent and energy consumption.

| Green Chemistry Principle | Application in Synthetic Design | Potential Benefit | Reference |

|---|---|---|---|

| Use of Green Solvents | Employing water or Polyethylene Glycol (PEG) as the reaction medium for reactions with hydrazine. | Reduces use of volatile organic compounds (VOCs), improves safety. | mdpi.com |

| One-Pot/Cascade Reactions | Combining the formation of the hydrazone and its subsequent reduction into a single synthetic operation. | Increases efficiency, reduces waste from purification of intermediates, saves energy. | google.com |

| Catalyst-Free Reactions | Developing synthetic routes that proceed efficiently without the need for metal catalysts, often in green solvents. | Avoids use of toxic or expensive metals, simplifies purification. | rsc.org |

| Atom Economy | Utilizing catalytic transfer hydrogenation where the hydrogen donor (hydrazine) is incorporated into the product or generates benign byproducts (N₂). | Maximizes the incorporation of starting materials into the final product, minimizing waste. | d-nb.info |

Methodological Challenges in Laboratory-Scale Synthesis and Purification

Despite advancements, the laboratory-scale synthesis and purification of this compound are not without challenges. These difficulties often stem from the inherent reactivity of the piperidine scaffold and the reagents involved.

A primary challenge is the potential for side reactions. The tetramethylpiperidine ring system can undergo modification at positions other than the intended C4-position. For example, under certain oxidative conditions, which might be encountered if trace oxidants are present or during workup, undesired oxidation to form 4-oxo-TEMPO (TEMPONE) can occur. rsc.orgresearchgate.net Furthermore, reactions can also occur at the N1-position of the piperidine ring, leading to the formation of secondary amine species or other N-substituted byproducts, which can complicate the purification process. rsc.orgresearchgate.net

The purification of the final product presents another significant hurdle. The polarity of this compound is similar to that of unreacted hydrazine and certain byproducts, making separation by standard column chromatography difficult. The use of excess reagents, which is sometimes necessary to drive the reaction to completion, exacerbates this issue. orgsyn.org For instance, in related syntheses involving the TMP scaffold, the removal of residual solvents and reagents, such as pentane (B18724) or excess lithium reagents, requires careful control of purification conditions to avoid contamination of the product. orgsyn.org Traditional reduction methods like the Wolff-Kishner reaction require large amounts of strong base and high temperatures, which can promote side reactions and make product isolation and purification more complex and hazardous on a lab scale. google.com

| Challenge | Description | Potential Mitigation Strategy | Reference |

|---|---|---|---|

| Side Reactions at C4-Position | Unintended oxidation of other 4-substituted precursors or intermediates back to 4-oxo-TEMPO (TEMPONE). | Conducting reactions under an inert atmosphere; careful control of reaction conditions and reagents. | rsc.orgresearchgate.net |

| Side Reactions at N1-Position | Modification at the nitrogen atom of the piperidine ring, leading to the formation of secondary amines or N-oxides. | Choosing selective reaction conditions; use of N-protecting groups if necessary, though this adds steps. | rsc.orgresearchgate.net |

| Purification Difficulty | Separating the target compound from excess hydrazine, solvents, and structurally similar byproducts. | Use of continuous reactive distillation to remove the product as it forms; developing optimized chromatographic methods or crystallization techniques. | google.comorgsyn.org |

| Harsh Reaction Conditions | Classical methods like the Wolff-Kishner reduction require high temperatures and large excesses of strong base, posing safety and purification challenges. | Employing milder, catalytic methods like transfer hydrogenation; exploring green chemistry approaches. | d-nb.infogoogle.com |

Advanced Structural Elucidation and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Proton and Carbon-13 NMR Spectroscopic Analysis Techniques

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum is anticipated to provide key information regarding the number of different types of protons and their neighboring environments.

Methyl Protons: The four methyl groups attached to C2 and C6 are chemically equivalent due to the symmetry of the tetramethylpiperidine (B8510282) ring. This would result in a single, intense singlet in the upfield region of the spectrum, likely around δ 1.1-1.3 ppm . chemicalbook.comresearchgate.net This characteristic signal would integrate to 12 protons.

Methylene (B1212753) Protons: The protons of the two methylene groups at C3 and C5 of the piperidine (B6355638) ring are diastereotopic. They would be expected to appear as two distinct sets of signals, likely complex multiplets or distinct doublets of doublets, in the region of δ 1.3-1.7 ppm . chemicalbook.com

Methine Proton: The proton at C4, bonded to the carbon bearing the hydrazinyl group, would likely appear as a multiplet in the region of δ 2.5-3.0 ppm . Its chemical shift is influenced by the adjacent nitrogen atom of the hydrazinyl group.

Hydrazine (B178648) and Amine Protons: The protons of the -NHNH₂ group would exhibit variable chemical shifts depending on the solvent, concentration, and temperature. The N-H proton of the piperidine ring and the protons of the hydrazinyl group are expected to appear as broad singlets. The piperidine NH proton might be found in a broad range, while the -NH₂ protons could appear around δ 3.0-5.0 ppm .

Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Methyl Carbons: A single resonance is expected for the four equivalent methyl carbons at C2 and C6, likely in the range of δ 28-32 ppm . chemicalbook.com

Quaternary Carbons (C2 and C6): The two quaternary carbons of the piperidine ring are expected to produce a signal around δ 50-55 ppm . chemicalbook.com

Methylene Carbons (C3 and C5): The two methylene carbons should give rise to a signal in the region of δ 40-50 ppm . chemicalbook.com

Methine Carbon (C4): The carbon atom attached to the hydrazinyl group (C4) is anticipated to be the most downfield of the aliphatic carbons, with a chemical shift in the range of δ 55-65 ppm due to the deshielding effect of the attached nitrogen.

Predicted ¹H and ¹³C NMR Data for 4-Hydrazinyl-2,2,6,6-tetramethylpiperidine

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| C(CH₃)₄ | 1.1 - 1.3 (s, 12H) | 28 - 32 |

| -CH₂- (axial & equatorial) | 1.3 - 1.7 (m, 4H) | 40 - 50 |

| >CH-N | 2.5 - 3.0 (m, 1H) | 55 - 65 |

| >C(CH₃)₂ | - | 50 - 55 |

| -NH- (piperidine) | Broad, variable | - |

| -NHNH₂ | Broad, variable | - |

Advanced 2D NMR Experiments for Connectivity and Stereochemical Assignments

To unambiguously assign the proton and carbon signals and to elucidate the connectivity and stereochemistry of the molecule, a series of 2D NMR experiments would be crucial.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons. For instance, it would show correlations between the C4 methine proton and the C3/C5 methylene protons, and also between the different protons within the C3/C5 methylene groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would definitively link the proton signals to their corresponding carbon signals in the ¹³C NMR spectrum, confirming the assignments made from the 1D spectra.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment can provide information about the spatial proximity of protons, which is valuable for determining the stereochemistry, such as the axial or equatorial orientation of the hydrazinyl group on the piperidine ring.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful method for identifying the key functional groups present in this compound.

Interpretation of Characteristic Absorptions of Hydrazine and Piperidine Moieties

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorptions corresponding to the vibrations of the piperidine ring and the hydrazinyl group.

N-H Stretching: The piperidine N-H and the hydrazine N-H stretching vibrations are expected to appear in the region of 3200-3400 cm⁻¹ . nih.gov These bands are often broad due to hydrogen bonding. The -NH₂ group of the hydrazine moiety would likely show two distinct bands in this region corresponding to symmetric and asymmetric stretching.

C-H Stretching: The stretching vibrations of the C-H bonds of the methyl and methylene groups would be observed in the 2850-3000 cm⁻¹ region. vscht.cz

N-H Bending: The N-H bending (scissoring) vibration of the -NH₂ group is expected to produce a medium to strong absorption in the range of 1590-1650 cm⁻¹ . nih.gov The piperidine N-H bending vibration may also appear in this region.

C-N Stretching: The C-N stretching vibrations of the piperidine ring and the C-N bond of the hydrazinyl group would likely appear in the fingerprint region, typically between 1000-1250 cm⁻¹ .

N-N Stretching: The N-N stretching vibration of the hydrazine group is expected to be a weak to medium band in the region of 1050-1150 cm⁻¹ . nih.gov

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The symmetric vibrations of the carbon skeleton of the piperidine ring are expected to be strong in the Raman spectrum.

Predicted Vibrational Spectroscopy Data

| Functional Group | Vibrational Mode | Predicted IR Absorption (cm⁻¹) | Predicted Raman Shift (cm⁻¹) |

| -NH₂ (Hydrazine) | Asymmetric & Symmetric Stretching | 3300 - 3400 (two bands) | Weak |

| >NH (Piperidine) | Stretching | ~3300 (broad) | Weak |

| -CH₃, -CH₂- | Stretching | 2850 - 3000 | Strong |

| -NH₂ (Hydrazine) | Bending (Scissoring) | 1590 - 1650 | Medium |

| C-N | Stretching | 1000 - 1250 | Medium |

| N-N | Stretching | 1050 - 1150 | Medium |

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a critical technique for determining the molecular weight and for obtaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecular ion of this compound (C₉H₂₁N₃). This allows for the unambiguous determination of its elemental composition. The predicted exact mass of the protonated molecule [M+H]⁺ would be a key piece of data for its identification.

Electron Ionization (EI) and Electrospray Ionization (ESI): Both EI-MS and ESI-MS could be employed. ESI is a softer ionization technique and would likely yield a prominent protonated molecular ion peak [M+H]⁺, which is crucial for molecular weight determination. EI, being a higher energy technique, would lead to more extensive fragmentation, providing valuable structural information.

Fragmentation Pattern: The mass spectrum would be expected to show a characteristic fragmentation pattern for the tetramethylpiperidine ring system. Common fragmentation pathways for substituted piperidines involve the loss of methyl groups and cleavage of the ring. The base peak in the mass spectrum of 2,2,6,6-tetramethylpiperidine (B32323) is often observed at m/z 126, corresponding to the loss of a methyl group. massbank.eumassbank.jp For 4-substituted derivatives, fragmentation adjacent to the substituent is also common. The loss of the hydrazinyl group (-NHNH₂) or parts of it would also be expected.

Predicted Key Mass Spectrometry Fragments

| m/z | Predicted Fragment |

| 172.1814 | [M+H]⁺ (Protonated molecular ion) |

| 156 | [M - NH₂]⁺ |

| 141 | [M - NHNH₂]⁺ |

| 126 | [M - CH₃ - NH₂]⁺ or fragmentation of the ring |

| 58 | [C₃H₈N]⁺ |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Component Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a critical analytical technique for assessing the purity and identifying volatile components in samples of this compound. This method combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry, making it ideal for detecting trace-level impurities that may be present from the synthesis or degradation of the compound.

The analysis typically begins with the preparation of a dilute sample solution, often using a high-purity volatile solvent such as dichloromethane (B109758) or diethyl ether, in which the compound is soluble. chemicalbook.com A direct injection of this solution into the gas chromatograph is a common approach. ijpsonline.com The GC instrument is equipped with a capillary column, often a non-polar or medium-polarity column (e.g., a 5% phenyl-methylpolysiloxane phase), which is effective for separating a range of organic molecules.

The oven temperature is programmed to start at a low temperature and gradually increase. This temperature gradient allows for the separation of volatile components from the solvent and from the main compound of interest. As components elute from the column, they enter the mass spectrometer's ion source, where they are typically ionized by electron ionization (EI). The resulting positively charged ions are then separated by a mass analyzer (commonly a quadrupole) based on their mass-to-charge ratio (m/z).

The primary objective of this analysis is to generate a chromatogram that indicates the purity of the this compound. A pure sample would ideally show a single, sharp peak corresponding to the target compound. The presence of additional peaks suggests the existence of volatile impurities. The mass spectrum of each impurity peak can be compared against spectral libraries (like NIST) or interpreted to deduce its structure. Potential impurities could include residual starting materials, such as 4-oxo-2,2,6,6-tetramethylpiperidine (triacetonamine) nih.gov, or by-products from the synthesis process. researchgate.net The relative area of each impurity peak in the chromatogram provides a semi-quantitative estimate of its concentration.

| Potential Component | Expected Retention Time (min) | Key Mass Fragments (m/z) | Potential Origin |

|---|---|---|---|

| Triacetonamine (B117949) (4-oxo-2,2,6,6-tetramethylpiperidine) | ~8.5 | 155 (M+), 140, 98, 83, 58 | Unreacted starting material |

| 2,2,6,6-Tetramethylpiperidine | ~7.2 | 141 (M+), 126, 84, 69, 58 | Synthesis by-product |

| 4-Amino-2,2,6,6-tetramethylpiperidine (B32359) | ~9.1 | 156 (M+), 141, 125, 84, 70 | Synthesis intermediate/by-product |

| This compound | ~9.8 | 171 (M+), 156, 140, 125, 83, 69 | Target Compound |

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful technique provides unambiguous data on bond lengths, bond angles, and intermolecular interactions, offering a detailed picture of the molecular architecture of this compound in its solid state.

The initial and often most challenging step in X-ray crystallography is the cultivation of a high-quality single crystal. For a compound like this compound, which is a solid at room temperature and possesses polar functional groups, several crystal growth methods are applicable.

A common and effective technique is slow evaporation. nih.govnih.gov This involves dissolving the compound in a suitable solvent or a mixture of solvents to create a saturated or near-saturated solution. The container is then loosely covered to allow the solvent to evaporate slowly over several days or weeks. As the solvent volume decreases, the solution becomes supersaturated, promoting the formation of well-ordered crystals. The choice of solvent is critical; moderately polar solvents like ethanol, methanol (B129727), or acetonitrile (B52724) could be effective. ufl.edu

Another widely used method is vapor diffusion. ufl.edu In this setup, the compound is dissolved in a small amount of a "good" solvent and placed in a small, open vial. This vial is then placed inside a larger, sealed container that holds a larger volume of a "poor" solvent, in which the compound is insoluble but which is miscible with the good solvent. The vapor of the poor solvent slowly diffuses into the good solvent, gradually reducing the solubility of the compound and inducing crystallization.

Once a suitable single crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a goniometer head and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, which results in a higher quality diffraction pattern. A monochromatic X-ray beam is directed at the crystal, which diffracts the X-rays in a specific pattern determined by its internal crystal lattice. A detector records the positions and intensities of thousands of these diffracted beams as the crystal is rotated.

The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The data is then used to solve the crystal structure, which involves determining the positions of the atoms within the asymmetric unit of the crystal. This initial model is then refined using least-squares methods, where the calculated diffraction pattern from the model is compared to the experimental data. mdpi.com The refinement process adjusts atomic positions and thermal displacement parameters until the calculated and observed patterns show the best possible agreement.

The final refined structure of this compound would reveal precise details of its molecular geometry. It is expected that the piperidine ring would adopt a stable chair conformation, which is typical for such six-membered rings. The four methyl groups at the C2 and C6 positions would create significant steric hindrance.

Of particular importance would be the analysis of intermolecular interactions, which govern how the molecules pack together in the crystal lattice. The hydrazinyl (-NHNH2) and piperidine amine (-NH-) groups are capable of acting as hydrogen bond donors, while the nitrogen atoms are hydrogen bond acceptors. Therefore, a network of intermolecular hydrogen bonds is highly probable, linking adjacent molecules together. researchgate.net These interactions are crucial for the stability of the crystal structure. The analysis would precisely measure the distances and angles of these hydrogen bonds, providing a comprehensive understanding of the supramolecular assembly.

| Parameter | Description | Expected Value / Observation |

|---|---|---|

| Crystal System | The geometric system describing the crystal lattice. | Monoclinic or Orthorhombic |

| Space Group | The symmetry group of the crystal. | e.g., P21/c or Pbca |

| Piperidine Ring Conformation | The 3D shape of the piperidine ring. | Chair conformation |

| C-N Bond Length (ring) | Average length of the carbon-nitrogen bonds within the ring. | ~1.46 - 1.48 Å |

| N-N Bond Length (hydrazine) | Length of the nitrogen-nitrogen single bond. | ~1.45 Å |

| Intermolecular Interactions | Forces holding molecules together in the crystal. | Strong N-H···N hydrogen bonding |

| H-Bond Distance (N···N) | Distance between donor and acceptor nitrogen atoms in a hydrogen bond. | ~2.9 - 3.2 Å |

Reactivity Profiles and Mechanistic Investigations of 4 Hydrazinyl 2,2,6,6 Tetramethylpiperidine

Nucleophilic Reactivity of the Hydrazine (B178648) Functionality

The lone pair of electrons on the terminal nitrogen atom of the hydrazine group confers significant nucleophilicity, making it a potent site for reactions with electrophilic centers, particularly carbonyl carbons.

A hallmark reaction of hydrazines is their condensation with aldehydes and ketones to form hydrazones. libretexts.org This reaction is a cornerstone of carbonyl chemistry and proceeds through a nucleophilic addition-elimination mechanism. The process is typically catalyzed by a small amount of acid, which serves to activate the carbonyl group for nucleophilic attack. quimicaorganica.org

The mechanism involves the initial protonation of the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. The nucleophilic nitrogen of the hydrazine then attacks the carbonyl carbon, leading to a tetrahedral intermediate. quimicaorganica.org Subsequent proton transfer and elimination of a water molecule result in the formation of a stable product with a carbon-nitrogen double bond (C=N), known as a hydrazone. libretexts.orgquimicaorganica.org The reaction of 4-Hydrazinyl-2,2,6,6-tetramethylpiperidine with various carbonyl compounds yields the corresponding tetramethylpiperidine-substituted hydrazones.

Table 1: Hydrazone Formation with this compound This table presents illustrative examples of hydrazone products from the reaction of this compound with selected carbonyl compounds.

| Carbonyl Reactant | Structure | Resulting Hydrazone Product Name |

|---|---|---|

| Acetone (B3395972) | CH3COCH3 | 4-(2-Isopropylidenehydrazinyl)-2,2,6,6-tetramethylpiperidine |

| Benzaldehyde | C6H5CHO | 4-(2-Benzylidenehydrazinyl)-2,2,6,6-tetramethylpiperidine |

| Cyclohexanone | C6H10O | 4-(2-Cyclohexylidenehydrazinyl)-2,2,6,6-tetramethylpiperidine |

The hydrazine functionality is a key precursor in the synthesis of a wide array of nitrogen-containing heterocycles, which are scaffolds of immense importance in medicinal and materials chemistry. nih.govnih.gov this compound can serve as a building block for such structures through reactions with molecules containing two electrophilic sites.

A classic example is the Knorr pyrazole (B372694) synthesis, where a hydrazine reacts with a 1,3-dicarbonyl compound (like pentane-2,4-dione) to form a pyrazole ring. rsc.org The reaction proceeds via initial hydrazone formation at one carbonyl group, followed by an intramolecular condensation and dehydration involving the second carbonyl group, resulting in the stable, aromatic pyrazole ring. Similarly, reactions with other bifunctional reagents can yield different heterocyclic systems, such as pyridazinones. nih.govresearchgate.net The use of hydrazine catalysis has also been explored for ring-closing metathesis reactions to form polycyclic heteroaromatic compounds. rsc.orgresearchgate.net

Table 2: Heterocycle Formation via Ring-Closing Reactions This table illustrates potential heterocyclic products from the reaction of this compound with various bifunctional reagents.

| Bifunctional Reagent | Reagent Type | Resulting Heterocyclic Structure |

|---|---|---|

| Pentane-2,4-dione | β-Diketone | 3,5-Dimethyl-1-(2,2,6,6-tetramethylpiperidin-4-yl)-1H-pyrazole |

| Ethyl acetoacetate | β-Ketoester | 5-Methyl-2-(2,2,6,6-tetramethylpiperidin-4-yl)-2,4-dihydro-3H-pyrazol-3-one |

| Levulinic acid | γ-Ketoacid | 6-Methyl-3-oxo-2-(2,2,6,6-tetramethylpiperidin-4-yl)pyridazine |

Redox Chemistry of the Hydrazine Moiety

The hydrazine group can participate in both oxidation and reduction reactions, leading to a variety of products depending on the reagents and conditions employed.

Hydrazines are susceptible to oxidation. They can undergo autoxidation in the presence of atmospheric oxygen, a process that is often enhanced in neutral or alkaline conditions. nih.gov This oxidation can lead to the formation of diazene (B1210634) (HN=NH) intermediates, which are often unstable and may decompose to release nitrogen gas. In some cases, the oxidation can be part of a cascade reaction, leading to dimerization and the formation of larger cyclic structures like pyridazines. nih.gov The hydrazine-O2 redox couple has been harnessed as a platform for organocatalytic oxidations. nih.gov The reduction of other compounds by hydrazine hydrate (B1144303), where hydrazine itself is oxidized, is a common synthetic strategy. researchgate.net

While the hydrazine group itself is a reduced form of nitrogen, its derivatives, particularly hydrazones, are key substrates for reduction reactions. The most notable of these is the Wolff-Kishner reduction. In this reaction, a hydrazone is heated with a strong base, such as potassium hydroxide (B78521), in a high-boiling solvent. libretexts.org The reaction proceeds through deprotonation and the formation of a carbanion, ultimately leading to the complete reduction of the carbonyl group to a methylene (B1212753) group (CH₂) and the elimination of the hydrazine nitrogen atoms as stable nitrogen gas. libretexts.orggoogle.com

Alternatively, the C=N bond of a hydrazone can be selectively reduced to a hydrazine using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). unimi.it This process typically involves the activation of the C=N bond by protonation, followed by hydride transfer from the reducing agent. unimi.it

Reactivity of the Piperidine (B6355638) Ring System

The most significant reactivity of the 2,2,6,6-tetramethylpiperidine (B32323) portion of the molecule involves the oxidation of the secondary amine (N-H). The four methyl groups adjacent to the nitrogen atom provide substantial steric hindrance, which stabilizes the resulting radical species by preventing dimerization.

This leads to the formation of a highly stable nitroxyl (B88944) radical, 2,2,6,6-tetramethylpiperidine-1-oxyl, commonly known as TEMPO. researchgate.net The oxidation can be achieved using various reagents, with hydrogen peroxide in the presence of catalysts like sodium carbonate or divalent metal salts being a common and environmentally benign method. google.comgoogle.com

The piperidine nitrogen can exist in a "redox triad":

Hydroxylamine : The reduced form, 1-hydroxy-2,2,6,6-tetramethylpiperidine. The stable TEMPO radical can be reduced to this form. researchgate.net

Nitroxyl Radical : The stable, neutral radical formed by a one-electron oxidation of the parent amine or the hydroxylamine. researchgate.net

Oxoammonium Cation : A further one-electron oxidation of the nitroxyl radical yields the oxoammonium cation, which is a potent and selective oxidizing agent for alcohols. researchgate.netorgsyn.org

This redox behavior makes TEMPO derivatives, and by extension the oxidized forms of this compound, valuable as catalysts and reagents in organic synthesis. researchgate.net The interconversion between these states is central to their application.

Table 3: Redox States of the 2,2,6,6-Tetramethylpiperidine Nitrogen This table summarizes the key redox states of the piperidine moiety, the reagents for their interconversion, and the corresponding oxidation state of the nitrogen atom.

| Redox State | Nitrogen Oxidation State | Formation Reagent/Process | Key Reactivity |

|---|---|---|---|

| Secondary Amine | -1 | Starting Material | Base, Nucleophile |

| Nitroxyl Radical (TEMPO-type) | 0 | Oxidation (e.g., H2O2/Na2CO3) google.com | Stable radical, oxidation catalyst |

| Oxoammonium Cation | +1 | Oxidation of Nitroxyl Radical researchgate.net | Selective oxidant for alcohols orgsyn.org |

| Hydroxylamine | -1 | Reduction of Nitroxyl Radical (e.g., Sodium ascorbate) researchgate.net | Reducing agent, precursor to radical |

Stereochemical Considerations in Reactions at the Piperidine Ring

The stereochemistry of the 2,2,6,6-tetramethylpiperidine ring is a critical determinant in the outcome of reactions involving its derivatives. The piperidine ring in this compound typically adopts a chair conformation to minimize steric strain. In this conformation, substituents at the C-4 position can exist in either an axial or equatorial orientation.

The large hydrazinyl group (-NHNH2) at the C-4 position will preferentially occupy the equatorial position to minimize 1,3-diaxial interactions with the axial methyl groups at C-2 and C-6. This conformational preference has significant implications for reactions occurring at the piperidine ring or the hydrazinyl moiety. For instance, reactions involving the nitrogen of the piperidine ring will be influenced by the orientation of the C-4 substituent.

Influence of Steric Hindrance from Methyl Groups on Reaction Kinetics and Selectivity

A defining feature of the 2,2,6,6-tetramethylpiperidine framework is the profound steric hindrance imparted by the four methyl groups flanking the piperidine nitrogen atom. chemicalbook.com This steric shield significantly modulates the reactivity of both the ring nitrogen and the functional groups attached to the ring.

The bulky methyl groups restrict access to the piperidine nitrogen, rendering it a non-nucleophilic base. chemicalbook.com This property is often exploited in organic synthesis, where hindered amines are used to deprotonate substrates without competing nucleophilic attack. In the context of this compound, this steric hindrance isolates the reactivity of the hydrazinyl group from that of the ring nitrogen.

The steric bulk also influences the kinetics and selectivity of reactions at the C-4 position. For example, in reactions where the hydrazinyl group acts as a nucleophile, the approach of electrophiles can be sterically hindered. This can lead to a decrease in reaction rates compared to less hindered hydrazines. However, this steric encumbrance can also be advantageous, potentially leading to higher selectivity in certain reactions. For instance, it may favor reactions with smaller electrophiles or direct reactions to the less hindered terminal nitrogen of the hydrazinyl group.

The table below summarizes the expected impact of steric hindrance on various reaction parameters.

| Reaction Parameter | Expected Influence of Steric Hindrance |

| Reaction Rate | Generally decreased due to hindered approach of reactants. |

| Regioselectivity | May favor reaction at the less sterically encumbered nitrogen of the hydrazinyl group. |

| Stereoselectivity | Can influence the diastereoselectivity of reactions by directing the approach of reagents. |

| Substrate Scope | May be limited to reactions with smaller, less sterically demanding reagents. |

Mechanistic Studies and Kinetic Analysis of Key Reactions

Understanding the mechanisms of reactions involving this compound is crucial for controlling their outcomes and optimizing reaction conditions. Kinetic analysis provides quantitative insights into reaction rates and the factors that influence them.

Reactions of the hydrazinyl group, such as condensation with carbonyl compounds to form hydrazones, are of particular interest. The mechanism of hydrazone formation typically proceeds through a hemiaminal intermediate. nih.gov The rate of this reaction will be influenced by factors such as the nature of the carbonyl compound, the solvent, and the presence of catalysts.

Kinetic studies on related systems, such as the acid-catalyzed disproportionation of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), have revealed complex dependencies on reaction conditions. researchgate.net Similar detailed kinetic investigations on this compound would be invaluable for elucidating its reaction mechanisms. For instance, monitoring the reaction progress using techniques like spectroscopy could allow for the determination of rate constants and reaction orders.

Transition State Characterization and Reaction Pathway Elucidation

The elucidation of reaction pathways often involves the characterization of transition states, which are high-energy species that represent the bottleneck of a reaction. ucsb.edudntb.gov.ua While direct experimental observation of transition states is challenging due to their fleeting nature, their structures and energies can be inferred from experimental data and computational modeling. dntb.gov.ua

For reactions of this compound, computational methods such as density functional theory (DFT) can be employed to model the reaction pathways and locate the transition state structures. These calculations can provide valuable information about the geometry of the transition state, the bonds that are being formed and broken, and the activation energy of the reaction.

For example, in the formation of a hydrazone from this compound and an aldehyde, the transition state for the initial nucleophilic attack of the hydrazine onto the carbonyl carbon could be modeled. Such a model would likely show a partially formed N-C bond and a distorted tetrahedral geometry at the carbonyl carbon. The calculated activation energy would provide an estimate of the reaction rate.

Isotopic Labeling Studies for Reaction Mechanism Probing

Isotopic labeling is a powerful experimental technique used to trace the fate of atoms throughout a chemical reaction, thereby providing unambiguous evidence for proposed reaction mechanisms. wikipedia.org In this method, one or more atoms in a reactant molecule are replaced with a heavier isotope, and the position of this label in the products is determined.

For this compound, isotopic labeling could be used to investigate the mechanism of various reactions. For example, to study the mechanism of a condensation reaction, the hydrazinyl group could be labeled with ¹⁵N. By analyzing the distribution of the ¹⁵N label in the products and any intermediates, it would be possible to determine which of the two nitrogen atoms of the hydrazinyl group is more nucleophilic and participates in the initial attack on the electrophile.

Similarly, deuterium (B1214612) labeling could be employed to probe the role of proton transfer steps in a reaction. For instance, by replacing the labile protons on the hydrazinyl group with deuterium, one could use kinetic isotope effect studies to determine if a proton transfer is involved in the rate-determining step of the reaction.

The table below outlines potential isotopic labeling strategies and the mechanistic questions they could address.

| Isotope | Labeled Position | Mechanistic Question to Address |

| ¹⁵N | One or both nitrogen atoms of the hydrazinyl group | Determine the regioselectivity of nucleophilic attack. |

| ¹³C | Carbonyl carbon of a reacting aldehyde or ketone | Trace the carbon backbone in rearrangement reactions. |

| ²H (Deuterium) | N-H protons of the hydrazinyl group | Investigate the role of proton transfer in the rate-determining step (Kinetic Isotope Effect). |

Derivatization Strategies and the Generation of Novel Chemical Scaffolds

N-Alkylation and Acylation Strategies for Hydrazinyl Nitrogen Atoms

The hydrazinyl moiety of 4-hydrazinyl-2,2,6,6-tetramethylpiperidine possesses two nitrogen atoms that can potentially undergo N-alkylation and N-acylation. However, the terminal nitrogen (Nβ) is generally more nucleophilic and less sterically hindered than the nitrogen directly attached to the piperidine (B6355638) ring (Nα). This inherent difference in reactivity allows for a degree of selectivity in derivatization reactions.

N-Alkylation: Direct N-alkylation of the hydrazinyl group can be achieved using various alkylating agents such as alkyl halides or sulfates. The reaction typically proceeds at the more nucleophilic terminal nitrogen, especially when using one equivalent of the alkylating agent. The use of a hindered base can facilitate the reaction by deprotonating the hydrazine (B178648). It is important to note that over-alkylation can occur, leading to di- and tri-substituted products. A direct reductive alkylation with aldehydes or ketones in the presence of a reducing agent like sodium cyanoborohydride or α-picoline-borane offers a more controlled method for mono-alkylation. organic-chemistry.org

N-Acylation: The acylation of the hydrazinyl group is a more straightforward process, readily occurring with acyl chlorides, anhydrides, or activated esters. researchgate.netnih.gov Similar to alkylation, acylation predominantly takes place at the terminal nitrogen atom. The resulting acyl hydrazides are stable compounds and can serve as valuable intermediates for further transformations, such as the synthesis of 1,3,4-oxadiazoles. nih.gov The use of coupling reagents like carbodiimides in the presence of activating agents such as 1-hydroxybenzotriazole (B26582) (HOBt) can also be employed for the acylation with carboxylic acids. researchgate.net

Table 1: Illustrative N-Alkylation and N-Acylation Reactions of the Hydrazinyl Group Note: The following data is illustrative and based on general reactivity principles of hydrazines, as specific literature data for this compound is limited.

| Reagent | Reaction Type | Product | Notes |

| Methyl Iodide | N-Alkylation | 4-(N'-methylhydrazinyl)-2,2,6,6-tetramethylpiperidine | Mono-alkylation at the terminal nitrogen is favored. |

| Acetyl Chloride | N-Acylation | 4-(N'-acetylhydrazinyl)-2,2,6,6-tetramethylpiperidine | Readily forms the corresponding acyl hydrazide. |

| Benzaldehyde/NaBH3CN | Reductive Amination | 4-(N'-benzylhydrazinyl)-2,2,6,6-tetramethylpiperidine | Controlled mono-alkylation. |

| Acetic Anhydride | N-Acylation | 4-(N'-acetylhydrazinyl)-2,2,6,6-tetramethylpiperidine | Efficient acylation of the terminal nitrogen. |

Functionalization at the Piperidine Nitrogen (if applicable for secondary amine)

The piperidine nitrogen in this compound is a secondary amine, and its reactivity is significantly influenced by the steric hindrance imposed by the four adjacent methyl groups. chemicalbook.com This steric bulk renders the nitrogen atom largely non-nucleophilic, yet it can still participate in certain reactions under specific conditions.

Functionalization of the piperidine nitrogen typically requires reactive electrophiles and sometimes elevated temperatures. For instance, acylation with highly reactive acylating agents like phosgene (B1210022) can lead to the formation of the corresponding carbamoyl (B1232498) chloride, although ring-opening side reactions have been reported for the parent 2,2,6,6-tetramethylpiperidine (B32323). rsc.org More controlled acylations can be achieved under specific conditions to yield the N-acyl derivative. rsc.org Alkylation of the piperidine nitrogen is generally challenging but can be accomplished with highly reactive alkylating agents or through methods like the Eschweiler-Clarke reaction for methylation.

Table 2: Potential Functionalization Reactions at the Piperidine Nitrogen Note: The following data is illustrative and based on the known reactivity of 2,2,6,6-tetramethylpiperidine and its derivatives.

| Reagent | Reaction Type | Potential Product | Notes |

| Acetyl Chloride | N-Acylation | 1-acetyl-4-hydrazinyl-2,2,6,6-tetramethylpiperidine | May require specific conditions to avoid side reactions. rsc.org |

| Formaldehyde/Formic Acid | Reductive Amination | 1-methyl-4-hydrazinyl-2,2,6,6-tetramethylpiperidine | A classic method for N-methylation of secondary amines. |

| Ethylene Oxide | N-Alkylation | 1-(2-hydroxyethyl)-4-hydrazinyl-2,2,6,6-tetramethylpiperidine | Analogous to the reaction with 4-hydroxy-2,2,6,6-tetramethylpiperidine. google.com |

Controlled Functionalization at the Piperidine 4-Position

The hydrazinyl group at the 4-position is the primary site for a variety of chemical transformations, allowing for the introduction of diverse functionalities.

One of the most common reactions of hydrazines is the formation of hydrazones through condensation with aldehydes and ketones. This reaction is typically high-yielding and provides a versatile handle for further synthetic manipulations. The resulting hydrazones can be used as directing groups in C-H activation reactions, enabling functionalization at other positions of the molecule. nih.gov

Furthermore, the hydrazinyl group can be converted into other functional groups. For example, diazotization of the related 4-amino-2,2,6,6-tetramethylpiperidine (B32359) leads to the formation of an olefin, suggesting that similar reactivity might be observed with the hydrazinyl derivative under specific conditions, potentially leading to 2,2,6,6-tetramethyl-1,2,3,6-tetrahydropyridine. researchgate.net

Table 3: Examples of Controlled Functionalization at the 4-Position Note: The following data is illustrative and based on general hydrazine chemistry and reactions of related piperidine derivatives.

| Reagent | Reaction Type | Product | Notes |

| Acetone (B3395972) | Hydrazone Formation | 2,2,6,6-tetramethylpiperidine-4-hydrazone | A standard reaction for hydrazines. |

| Nitrous Acid | Diazotization | 2,2,6,6-tetramethyl-1,2,3,6-tetrahydropyridine | Inferred from the reactivity of the 4-amino analogue. researchgate.net |

Multicomponent Reaction Methodologies Utilizing this compound

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules in a single step from three or more starting materials. The hydrazinyl functionality of this compound makes it an excellent candidate for participation in various MCRs.

For instance, hydrazines are known to participate in Ugi-type reactions. In a Ugi-tetrazole reaction, a mono-protected hydrazine can react with an aldehyde or ketone, an isocyanide, and an azide (B81097) source (like trimethylsilyl (B98337) azide) to generate highly substituted tetrazole derivatives. nih.gov The resulting product would incorporate the bulky tetramethylpiperidine (B8510282) moiety, potentially imparting unique properties to the final molecule. Similarly, pyrazole (B372694) synthesis through MCRs often involves a hydrazine component, an aldehyde, and a β-ketoester or a similar 1,3-dicarbonyl compound. nih.gov

Table 4: Plausible Multicomponent Reactions Note: The following data is hypothetical, illustrating the potential of this compound in MCRs based on known reactions of other hydrazines.

| Reaction Name | Components | Potential Product Scaffold |

| Ugi-Tetrazole | This compound, Aldehyde, Isocyanide, TMS-N3 | Substituted Tetrazole |

| Pyrazole Synthesis | This compound, Aldehyde, β-Ketoester | Substituted Pyrazole |

Synthesis of Bifunctional and Polyfunctional Derivatives for Advanced Chemical Applications

The presence of two distinct reactive sites—the hydrazinyl group and the piperidine nitrogen—allows for the synthesis of bifunctional and polyfunctional derivatives of this compound. By carefully choosing orthogonal protection and reaction strategies, each site can be functionalized independently to introduce different chemical moieties.

For example, the terminal nitrogen of the hydrazinyl group could first be acylated, and subsequently, the piperidine nitrogen could be alkylated. This would result in a molecule possessing both an amide and a tertiary amine functionality, anchored to the sterically hindered piperidine core. Such bifunctional molecules could find applications as specialized ligands for metal catalysis, as building blocks for supramolecular chemistry, or as precursors for the synthesis of complex APIs.

Further derivatization of the initial products can lead to polyfunctionalized scaffolds. For instance, a hydrazone derivative could be subjected to a C-H activation/functionalization sequence, followed by modification of the piperidine nitrogen, leading to a highly decorated and complex molecule with multiple points of diversity.

Table 5: Illustrative Strategy for Bifunctional Derivative Synthesis Note: This table outlines a hypothetical synthetic sequence.

| Step | Reaction | Reagent | Intermediate/Product |

| 1 | Selective N-Acylation | Acetyl Chloride | 4-(N'-acetylhydrazinyl)-2,2,6,6-tetramethylpiperidine |

| 2 | N-Alkylation of Piperidine | Methyl Iodide | 1-methyl-4-(N'-acetylhydrazinyl)-2,2,6,6-tetramethylpiperidine |

Coordination Chemistry and Metal Complexation Principles

Ligand Design Strategies Incorporating the Hydrazinyl-Piperidine Scaffold.sigmaaldrich.com

The design of ligands based on the 4-hydrazinyl-2,2,6,6-tetramethylpiperidine scaffold is driven by the desire to create specific coordination environments around a metal center. The hydrazinyl group (-NHNH2) offers a versatile coordination site, capable of binding to metals in a monodentate or bidentate fashion. The tetramethylpiperidine (B8510282) unit, a bulky group, is strategically included to introduce steric hindrance. This steric bulk can be used to:

Control Coordination Number: By physically blocking access to the metal ion, the ligand can limit the number of other ligands that can bind, favoring lower coordination numbers.

Enhance Stability: The steric hindrance can protect the metal center from attack by other molecules, thereby increasing the kinetic stability of the complex.

Derivatives of this scaffold can be synthesized to fine-tune its electronic and steric properties. For instance, substitution on the hydrazinyl nitrogen atoms or modification of the piperidine (B6355638) ring can alter the ligand's donor strength and steric profile, allowing for the targeted synthesis of complexes with desired properties.

Formation of Metal Complexes: Synthesis and Stoichiometry

Metal complexes of this compound are typically synthesized by reacting the ligand with a suitable metal salt in an appropriate solvent. The stoichiometry of the resulting complex, which is the ratio of metal ions to ligands, is influenced by several factors including the nature of the metal ion, the reaction conditions, and the molar ratio of the reactants used. researchgate.net

Commonly, the reaction involves the direct addition of the ligand to a solution of the metal salt, often with gentle heating to promote the reaction. The choice of solvent is crucial and is often an alcohol, such as methanol (B129727) or ethanol, in which both the ligand and the metal salt are soluble. jocpr.com The stoichiometry of the isolated complexes can vary, with common ratios being 1:1, 1:2, or even more complex arrangements depending on the coordination preferences of the metal and the steric demands of the ligand. researchgate.net For example, a divalent metal ion (M²⁺) might react with two equivalents of the ligand (L) to form a complex of the type [M(L)₂]²⁺. The specific stoichiometry is often determined through elemental analysis and other characterization techniques.

Spectroscopic Characterization of Metal-Ligand Interactions (e.g., UV-Vis, EPR, Magnetic Susceptibility).nih.gov

A variety of spectroscopic techniques are employed to characterize the formation and properties of metal complexes with this compound.

UV-Visible (UV-Vis) Spectroscopy: This technique is used to study the electronic transitions within the complex. The coordination of the ligand to a metal ion often results in shifts in the absorption bands of the ligand and the appearance of new bands corresponding to d-d transitions in the metal ion or charge-transfer transitions between the metal and the ligand. These spectra can provide information about the geometry of the coordination sphere. researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy: For complexes containing paramagnetic metal ions (i.e., those with unpaired electrons), EPR spectroscopy is a powerful tool. The EPR spectrum provides detailed information about the electronic environment of the metal ion, including its oxidation state and the symmetry of the coordination site. The hyperfine coupling patterns can reveal the extent of delocalization of the unpaired electron onto the ligand, providing insight into the covalency of the metal-ligand bond. scilit.com

Magnetic Susceptibility: This measurement determines the magnetic properties of the complex, which arise from the presence of unpaired electrons. By measuring the magnetic moment, one can determine the number of unpaired electrons on the metal center, which in turn helps to elucidate the geometry and the spin state of the complex. researchgate.net

Theoretical Models of Metal-Ligand Bonding and Electronic Structure in Complexes

Theoretical models, such as Crystal Field Theory (CFT) and Molecular Orbital (MO) Theory, are used to describe the bonding and electronic structure of these metal complexes. dalalinstitute.comgcnayanangal.com

Crystal Field Theory: This model treats the ligands as point charges that create an electrostatic field, which removes the degeneracy of the metal d-orbitals. The way the d-orbitals split in energy depends on the geometry of the complex. While a simpler model, CFT can successfully explain the colors and magnetic properties of many transition metal complexes. gcnayanangal.com

Molecular Orbital Theory: This more advanced model considers the overlap of metal and ligand orbitals to form bonding, anti-bonding, and non-bonding molecular orbitals. dalalinstitute.com MO theory provides a more complete picture of the metal-ligand bonding, including covalent interactions and π-bonding. Computational methods, such as Density Functional Theory (DFT), are often used to construct detailed MO diagrams and to predict the structures and properties of these complexes with a high degree of accuracy. mdpi.com These calculations can help to rationalize the observed spectroscopic data and provide a deeper understanding of the nature of the metal-ligand bond.

Role of Hindered Amine Moiety in Modulating Coordination Sphere and Reactivity.researchgate.net

The sterically hindered 2,2,6,6-tetramethylpiperidine (B32323) moiety plays a critical role in modulating the properties of the resulting metal complexes. researchgate.net This bulky group exerts significant steric influence on the coordination sphere of the metal ion.

This steric hindrance can:

Limit Accessibility to the Metal Center: The bulky framework can act as a "protective shield" for the metal ion, hindering the approach of other molecules. This can affect the reactivity of the complex, for instance, by slowing down ligand exchange reactions or preventing the coordination of larger substrates in catalytic applications.

Stabilize Unusual Coordination Numbers: By preventing the coordination of additional ligands, the steric bulk can stabilize complexes with lower-than-usual coordination numbers.

In essence, the hindered amine acts as a "tuning knob," allowing for the rational design of metal complexes with specific structural and reactivity features.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to modern chemistry, providing a way to determine the electronic structure and geometry of molecules from first principles. psu.edu These methods solve approximations of the Schrödinger equation to yield information about molecular energies, electron distribution, and molecular orbitals. psu.edu

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. earthlinepublishers.com It offers a good balance between computational cost and accuracy, making it suitable for studying the conformational preferences of flexible molecules like 4-Hydrazinyl-2,2,6,6-tetramethylpiperidine.

The piperidine (B6355638) ring in this compound can exist in different conformations, such as chair and boat forms. The bulky tetramethyl groups at the 2 and 6 positions significantly influence the ring's conformational landscape. Furthermore, the hydrazinyl group at the 4-position can exhibit different rotational isomers (rotamers). DFT calculations can be employed to optimize the geometry of these various conformers and determine their relative energies. researchgate.net The energy difference between conformers indicates their relative populations at a given temperature. For instance, a study on related heterocyclic systems used DFT to identify the most stable conformers by comparing their calculated energies. researchgate.net

A hypothetical DFT study on this compound would likely show that a chair conformation of the piperidine ring is significantly more stable than a boat or twist-boat conformation due to reduced steric strain from the methyl groups. The orientation of the hydrazinyl group would also be critical, with certain rotamers being favored to minimize steric hindrance and potentially form intramolecular hydrogen bonds. The stability of different isomers can be compared by analyzing their HOMO-LUMO energy gaps; a smaller gap often suggests a more reactive and less stable species. nih.gov

Table 1: Hypothetical Relative Energies of this compound Conformers from DFT Calculations

| Conformer | Piperidine Ring Conformation | Hydrazinyl Group Orientation | Relative Energy (kcal/mol) |

| 1 | Chair | Equatorial | 0.00 |

| 2 | Chair | Axial | 3.5 |

| 3 | Twist-Boat | - | 8.2 |

| 4 | Boat | - | 10.5 |

Note: This table is illustrative and based on general chemical principles, not on published data for this specific compound.

Ab initio methods are quantum chemical calculations that are based on first principles, without the use of empirical parameters. psu.edu These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide very high accuracy for electronic structure and energy calculations, though they are computationally more demanding than DFT. researchgate.net

For a molecule like this compound, high-accuracy ab initio calculations could be used to benchmark the results from more approximate methods like DFT. They can provide precise values for properties such as ionization potential, electron affinity, and dipole moment. While full geometry optimization of all conformers using high-level ab initio methods might be computationally expensive, single-point energy calculations on DFT-optimized geometries can provide a more accurate energetic picture.

Molecular Dynamics Simulations for Conformational Landscapes and Flexibility

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal the conformational landscape and flexibility of a molecule like this compound. springernature.com These simulations can supplement experimental techniques by providing dynamic information that is often difficult to obtain otherwise. nih.gov

An MD simulation of this compound would typically involve placing the molecule in a simulated solvent box and observing its trajectory over nanoseconds or even microseconds. The simulation would reveal the transitions between different conformational states, such as the flipping of the piperidine ring or the rotation of the hydrazinyl group. rsc.org Analysis of the simulation trajectory can yield free energy landscapes, which map the stability of different conformations. nih.gov For example, MD simulations have been used to study the conformational changes of various organic molecules and biomolecules upon ligand binding or in different environments. nih.gov

The flexibility of the piperidine ring and the hydrazinyl substituent are important for how the molecule interacts with other molecules, such as receptors or enzymes. MD simulations can quantify this flexibility by calculating root-mean-square fluctuations (RMSF) of atomic positions.

Reaction Mechanism Modeling and Transition State Analysis

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and, crucially, the transition states that connect them.

The hydrazinyl group in this compound is a key functional group that can participate in a variety of chemical reactions, such as condensation with carbonyl compounds to form hydrazones, or oxidation reactions. Computational modeling can predict the reactivity of this group and the selectivity of its transformations.

For example, by calculating the energies of the transition states for different possible reaction pathways, one can predict which product is kinetically favored. The study of hydrazine-based fuels has utilized quantum chemical calculations to understand their reaction mechanisms and kinetics. mdpi.com The Fukui function, a concept derived from DFT, can be used to predict which atoms in the molecule are most susceptible to nucleophilic, electrophilic, or radical attack. nih.gov

Theoretical Frameworks for Structure-Reactivity Relationships

Theoretical frameworks provide a basis for understanding why a molecule with a particular structure exhibits certain reactivity. For this compound, the interplay between the sterically hindered piperidine ring and the reactive hydrazinyl group is of key interest.

Quantum chemical calculations can quantify various electronic properties that are related to reactivity. These properties, often called "conceptual DFT" descriptors, include:

Electronegativity (χ): A measure of the molecule's ability to attract electrons.

Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.

Softness (S): The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized.

These descriptors can be calculated from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). By comparing these values with those of other reactants, it is possible to predict the feasibility and nature of a chemical reaction. For instance, the interaction between hydrazine (B178648) and nitroform has been investigated using DFT to understand the nature of their interaction. earthlinepublishers.com A study on related spin systems has also involved the 2,2,6,6-tetramethylpiperidine (B32323) (TMP) moiety, highlighting its relevance in theoretical studies of reactivity. digitellinc.com

Application of Chemoinformatics and Machine Learning in Compound Design and Prediction

The integration of computational tools, particularly chemoinformatics and machine learning, offers a powerful paradigm for accelerating the design and property prediction of novel molecules, including derivatives of this compound. These methodologies enable the systematic exploration of chemical space, the identification of promising candidates, and the prediction of their behavior, thereby streamlining research and development efforts.

Chemoinformatics provides the foundation for representing and analyzing the chemical information of this compound and its analogs. This involves the calculation of a wide array of molecular descriptors that encode the structural and physicochemical properties of the molecules. These descriptors can then be used to build predictive models.

Machine learning algorithms, in turn, can leverage these descriptors to learn complex relationships between a compound's structure and its activities or properties. wikipedia.org For instance, a machine learning model could be trained on a dataset of known piperidine derivatives to predict the properties of new, unsynthesized analogs of this compound. mdpi.com This predictive capability is invaluable for prioritizing synthetic efforts and focusing on compounds with the highest potential.

Quantitative Structure-Activity Relationship (QSAR) Modeling

A primary application of chemoinformatics and machine learning in compound design is the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.gov QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity or a specific property. acs.org For derivatives of this compound, a QSAR study could be designed to predict various endpoints, such as binding affinity to a target protein or a particular physicochemical property.

The development of a QSAR model for this compound analogs would typically involve the following steps:

Data Set Preparation: A dataset of this compound derivatives with experimentally determined activities or properties would be compiled.

Descriptor Calculation: A variety of molecular descriptors, such as those listed in the table below, would be calculated for each compound in the dataset.

Model Building: A machine learning algorithm, such as multiple linear regression, partial least squares, or a more advanced method like a random forest or support vector machine, would be used to build a model that correlates the descriptors with the observed activity. wikipedia.org

Model Validation: The predictive power of the QSAR model would be rigorously assessed using statistical methods to ensure its reliability.

Table 1: Illustrative Molecular Descriptors for QSAR Analysis of this compound Derivatives

| Descriptor Class | Example Descriptors | Potential Application in Modeling |

| Topological | Molecular Weight, Wiener Index, Balaban Index | Encoding molecular size and branching. |

| Electronic | Dipole Moment, HOMO/LUMO Energies | Describing electronic distribution and reactivity. |

| Steric | Molecular Volume, Surface Area | Quantifying the three-dimensional shape and size. |

| Hydrophobic | LogP, Molar Refractivity | Predicting solubility and membrane permeability. |

| Hydrogen Bonding | Number of H-bond Donors/Acceptors | Modeling interactions with biological targets. |

Predictive Modeling for Synthesis and Properties

Machine learning models can also be trained to predict the outcomes of chemical reactions, which is highly relevant for the synthesis of novel this compound derivatives. researchgate.net By analyzing databases of known reactions, a machine learning model can learn the patterns that govern reaction success and yield. researchgate.net This can aid chemists in designing more efficient synthetic routes.

Furthermore, machine learning can be employed to predict a wide range of physicochemical properties, which are crucial for the development of any new chemical entity. For this compound and its analogs, this could include predictions of:

pKa

Solubility

Melting point

Boiling point

These predictions can be made with a high degree of accuracy, saving significant time and resources that would otherwise be spent on experimental determination.

Virtual Screening and Compound Library Design

Another significant application of chemoinformatics and machine learning is in the design and screening of virtual compound libraries. Starting with the core scaffold of this compound, a vast library of virtual derivatives can be generated by adding various substituents at different positions.

This virtual library can then be screened using the predictive models described above to identify a smaller, more manageable set of compounds with a high probability of possessing the desired properties. This process, known as virtual screening, allows researchers to explore a much larger chemical space than would be feasible through traditional experimental methods alone.

Advanced Methods: 3D-QSAR and Pharmacophore Modeling

For a more detailed understanding of the structure-activity relationships, three-dimensional QSAR (3D-QSAR) methods can be employed. 3D-QSAR techniques consider the three-dimensional conformation of the molecules and how they interact with their biological target. This can provide valuable insights into the specific steric and electronic features that are important for activity, guiding the rational design of more potent and selective analogs of this compound.

Pharmacophore modeling is another powerful tool that can be used in conjunction with chemoinformatics and machine learning. A pharmacophore model represents the essential three-dimensional arrangement of functional groups that are necessary for a molecule to interact with a specific biological target. This model can then be used as a query to search large compound databases for novel scaffolds that could be further developed.

Advanced Research Applications in Chemical Synthesis and Methodological Development

Role as a Versatile Synthetic Building Block in Organic Chemistry

The inherent reactivity of the hydrazine (B178648) group, coupled with the structural characteristics of the tetramethylpiperidine (B8510282) ring, makes 4-Hydrazinyl-2,2,6,6-tetramethylpiperidine a versatile building block in organic synthesis. nbinno.com This allows for the construction of complex molecular architectures and the introduction of specific functionalities into target molecules.

Precursor to Spin-Labeled Molecules (Focus on Chemical Synthesis, not Biological Application)

The 2,2,6,6-tetramethylpiperidine (B32323) portion of the molecule is a direct precursor to the stable nitroxide radical, 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO). This property is fundamental to its use in creating spin-labeled molecules. The synthesis involves the oxidation of the secondary amine within the piperidine (B6355638) ring to a nitroxide radical. The hydrazine functional group (-NHNH2) can then be chemically transformed or reacted with other molecules to covalently attach the TEMPO moiety.